Cas no 799293-85-9 (3-Bromothieno[3,2-c]pyridin-4-amine)

3-Bromothieno[3,2-c]pyridin-4-amine is a heterocyclic compound featuring a fused thienopyridine core with a bromine substituent at the 3-position and an amine group at the 4-position. This structure makes it a valuable intermediate in medicinal chemistry and materials science, particularly for the synthesis of pharmacologically active molecules and functionalized heterocycles. The bromine moiety offers reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further derivatization. The amine group provides a handle for additional functionalization or as a hydrogen-bond donor/acceptor in molecular design. Its well-defined reactivity profile and stability under standard conditions make it a practical building block for research and industrial applications.
3-Bromothieno[3,2-c]pyridin-4-amine structure
799293-85-9 structure
商品名:3-Bromothieno[3,2-c]pyridin-4-amine
CAS番号:799293-85-9
MF:C7H5BrN2S
メガワット:229.096998929977
MDL:MFCD08275115
CID:531393

3-Bromothieno[3,2-c]pyridin-4-amine 化学的及び物理的性質

名前と識別子

    • 3-Bromothieno[3,2-c]pyridin-4-amine
    • 3-BROMO-4-AMINOTHIENO[3,2-C]PYRIDINE
    • 3-bromo-Thieno[3,2-c]pyridin-4-amine
    • 4-Amino-3-bromothieno[3,2-c]pyridine
    • Thieno[3,2-c]pyridin-4-amine, 3-bromo-
    • 3-bromo-4-amino-[3,2-c]-thienopyridine
    • 3-bromothieno[3,2-c]pyridin-4-ylamine
    • 4-amino-3-bromo-thieno[3,2-c]pyridine
    • QC-5917
    • NRVPVUKWJYSNTO-UHFFFAOYSA-N
    • PB32605
    • FCH1386601
    • EN000031
    • AX8216989
    • AB0026773
    • W8516
    • ST24022811
    • 4-A
    • 3-Bromothieno[3,2-c]pyridin-4-amine (ACI)
    • MDL: MFCD08275115
    • インチ: 1S/C7H5BrN2S/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10)
    • InChIKey: NRVPVUKWJYSNTO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C2C(=CC=NC=2N)SC=1

計算された属性

  • せいみつぶんしりょう: 227.93600
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 155
  • トポロジー分子極性表面積: 67.2
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • PSA: 67.88000
  • LogP: 2.57110

3-Bromothieno[3,2-c]pyridin-4-amine セキュリティ情報

3-Bromothieno[3,2-c]pyridin-4-amine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Bromothieno[3,2-c]pyridin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-W018830-250mg
3-Bromothieno[3,2-c]pyridin-4-amine
799293-85-9 ≥97.0%
250mg
$89.0 2022-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120322-1G
3-bromothieno[3,2-c]pyridin-4-amine
799293-85-9 97%
1g
¥ 1,650.00 2023-04-13
eNovation Chemicals LLC
D498672-5G
3-bromothieno[3,2-c]pyridin-4-amine
799293-85-9 97%
5g
$675 2024-07-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LU909-50mg
3-Bromothieno[3,2-c]pyridin-4-amine
799293-85-9 97%
50mg
167.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LU909-250mg
3-Bromothieno[3,2-c]pyridin-4-amine
799293-85-9 97%
250mg
668CNY 2021-05-08
abcr
AB307015-250 mg
3-Bromo-4-aminothieno[3,2-c]pyridine, 97%; .
799293-85-9 97%
250MG
€195.80 2022-08-31
abcr
AB307015-1 g
3-Bromo-4-aminothieno[3,2-c]pyridine, 97%; .
799293-85-9 97%
1g
€352.00 2022-08-31
TRC
B293470-100mg
3-Bromothieno[3,2-c]pyridin-4-amine
799293-85-9
100mg
$ 92.00 2023-04-18
TRC
B293470-25mg
3-Bromothieno[3,2-c]pyridin-4-amine
799293-85-9
25mg
$ 64.00 2023-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120322-250MG
3-bromothieno[3,2-c]pyridin-4-amine
799293-85-9 97%
250MG
¥ 825.00 2023-04-13

3-Bromothieno[3,2-c]pyridin-4-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  18 h, 150 °C
リファレンス
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

ごうせいかいろ 2

はんのうじょうけん
1.1 4 h, rt → 100 °C; 100 °C → 40 °C
1.2 Solvents: Water ;  15 min, 40 °C; 40 °C → 23 °C
2.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C; 75 °C → rt
2.2 Solvents: Dichloromethane ,  Water ;  25 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  19 h, 300 psi, rt → 150 °C
リファレンス
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  rt
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ;  290 psi, 160 °C
リファレンス
Thienopyridine urea inhibitors of KDR kinase
Heyman, H. Robin; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1246-1249

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ;  14 h, rt
1.2 Reagents: Sodium azide ;  3 h, rt
2.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
3.1 Reagents: Phosphorus oxychloride ;  2.5 h, 135 °C
4.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  18 h, 150 °C
リファレンス
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Pyridine ;  rt → 80 °C
1.2 Catalysts: Piperidine ;  22 h, 80 °C → 100 °C; 100 °C → 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2
2.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Chloroform ,  Dimethylformamide ,  Water ;  1 h, rt → reflux; reflux → 50 °C
2.2 Reagents: Sodium azide Solvents: 1,4-Dioxane ,  Water ;  2.5 h, rt
2.3 Solvents: Dichloromethane ,  Diphenyl ether ;  10 min, 250 °C; 5 min, 250 °C; 250 °C → 90 °C
3.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C; 75 °C → rt
3.2 Solvents: Dichloromethane ,  Water ;  25 °C
4.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  19 h, 300 psi, rt → 150 °C
リファレンス
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Chloroform ,  Dimethylformamide ,  Water ;  1 h, rt → reflux; reflux → 50 °C
1.2 Reagents: Sodium azide Solvents: 1,4-Dioxane ,  Water ;  2.5 h, rt
1.3 Solvents: Dichloromethane ,  Diphenyl ether ;  10 min, 250 °C; 5 min, 250 °C; 250 °C → 90 °C
2.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C; 75 °C → rt
2.2 Solvents: Dichloromethane ,  Water ;  25 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  19 h, 300 psi, rt → 150 °C
リファレンス
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
2.1 Reagents: Phosphorus oxychloride ;  2.5 h, 135 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  18 h, 150 °C
リファレンス
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C; 75 °C → rt
1.2 Solvents: Dichloromethane ,  Water ;  25 °C
2.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  19 h, 300 psi, rt → 150 °C
リファレンス
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Pyridine ;  22 h, 100 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ;  14 h, rt
2.2 Reagents: Sodium azide ;  3 h, rt
3.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
4.1 Reagents: Phosphorus oxychloride ;  2.5 h, 135 °C
5.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  18 h, 150 °C
リファレンス
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Pyridine ;  100 °C
2.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  rt
3.1 Solvents: Toluene ;  120 °C
3.2 Catalysts: Iodine Solvents: 1,2-Dichlorobenzene ;  170 °C
4.1 Reagents: Phosphorus oxychloride ;  120 °C
5.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  150 °C
リファレンス
Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases
Miyazaki, Yasushi; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(1), 250-254

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Toluene ;  120 °C
1.2 Catalysts: Iodine Solvents: 1,2-Dichlorobenzene ;  170 °C
2.1 Reagents: Phosphorus oxychloride ;  120 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  150 °C
リファレンス
Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases
Miyazaki, Yasushi; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(1), 250-254

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt
1.2 Reagents: Sodium azide Solvents: 1,4-Dioxane ,  Water ;  rt
1.3 Solvents: Dichloromethane ,  Diphenyl ether ;  reflux
2.1 Reagents: Phosphorus oxychloride ;  rt
2.2 Reagents: Ammonia Solvents: 1,4-Dioxane ;  290 psi, 160 °C
リファレンス
Thienopyridine urea inhibitors of KDR kinase
Heyman, H. Robin; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1246-1249

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  rt
2.1 Solvents: Toluene ;  120 °C
2.2 Catalysts: Iodine Solvents: 1,2-Dichlorobenzene ;  170 °C
3.1 Reagents: Phosphorus oxychloride ;  120 °C
4.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  150 °C
リファレンス
Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases
Miyazaki, Yasushi; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(1), 250-254

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Isopropyl acetate ;  18 h, 50 °C
1.2 Reagents: Diisopropylethylamine Solvents: Isopropyl acetate ;  1 h, rt
2.1 4 h, rt → 100 °C; 100 °C → 40 °C
2.2 Solvents: Water ;  15 min, 40 °C; 40 °C → 23 °C
3.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C; 75 °C → rt
3.2 Solvents: Dichloromethane ,  Water ;  25 °C
4.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  19 h, 300 psi, rt → 150 °C
リファレンス
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Aluminum chloride ,  Bromine Solvents: Dichloromethane
2.1 Catalysts: Piperidine Solvents: Pyridine ;  22 h, 100 °C
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ;  14 h, rt
3.2 Reagents: Sodium azide ;  3 h, rt
4.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
5.1 Reagents: Phosphorus oxychloride ;  2.5 h, 135 °C
6.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  18 h, 150 °C
リファレンス
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

3-Bromothieno[3,2-c]pyridin-4-amine Raw materials

3-Bromothieno[3,2-c]pyridin-4-amine Preparation Products

3-Bromothieno[3,2-c]pyridin-4-amine 関連文献

3-Bromothieno[3,2-c]pyridin-4-amineに関する追加情報

3-Bromothieno[3,2-c]pyridin-4-amine (CAS No. 799293-85-9): A Comprehensive Overview

3-Bromothieno[3,2-c]pyridin-4-amine (CAS No. 799293-85-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thienopyridine scaffold, exhibits a range of biological activities that make it a valuable candidate for the development of novel therapeutic agents.

The thienopyridine core of 3-Bromothieno[3,2-c]pyridin-4-amine is a heterocyclic structure composed of a thiophene ring fused to a pyridine ring. This structural motif is known for its ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of the bromine substituent at the 3-position further enhances the compound's reactivity and potential for functionalization, making it an attractive starting point for the synthesis of more complex derivatives.

Recent studies have highlighted the potential of 3-Bromothieno[3,2-c]pyridin-4-amine in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that derivatives of this compound exhibit potent anti-inflammatory properties. These derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 3-Bromothieno[3,2-c]pyridin-4-amine has also been investigated for its anticancer activity. A study published in *Cancer Research* demonstrated that certain derivatives of this compound can selectively target and inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival. Specifically, these derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.

The versatility of 3-Bromothieno[3,2-c]pyridin-4-amine extends beyond its direct biological activities. The compound serves as an excellent building block for the synthesis of more complex molecules with tailored properties. For example, chemists can introduce various functional groups at different positions on the thienopyridine scaffold to fine-tune the compound's pharmacological profile. This flexibility makes it a valuable tool in drug discovery and development processes.

In terms of synthetic accessibility, 3-Bromothieno[3,2-c]pyridin-4-amine can be prepared through a series of well-established chemical reactions. One common approach involves the condensation of 4-aminothiophene with an appropriate brominated pyridine derivative, followed by subsequent functionalization steps to introduce additional substituents. The robustness and reliability of these synthetic routes ensure that researchers can readily access this compound for their studies.

The safety profile of 3-Bromothieno[3,2-c]pyridin-4-amine is another important consideration in its application as a research tool or potential therapeutic agent. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, as with any new chemical entity, thorough safety evaluations are essential before advancing to clinical trials.

In conclusion, 3-Bromothieno[3,2-c]pyridin-4-amine (CAS No. 799293-85-9) represents a promising lead compound in the field of medicinal chemistry. Its unique thienopyridine scaffold and versatile reactivity make it an attractive candidate for the development of novel drugs targeting inflammatory diseases and cancer. Ongoing research continues to uncover new applications and optimize its pharmacological properties, underscoring its significance in modern pharmaceutical research.

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Amadis Chemical Company Limited
(CAS:799293-85-9)3-Bromothieno[3,2-c]pyridin-4-amine
A864781
清らかである:99%/99%
はかる:1g/5g
価格 ($):177.0/621.0